molecular formula C18H24N2O B12106356 N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline

Cat. No.: B12106356
M. Wt: 284.4 g/mol
InChI Key: WGMNUQUKRBYPGL-JQIJEIRASA-N
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Description

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline is a complex organic compound with the molecular formula C18H24N2O. It is known for its unique structure, which includes a morpholine ring and a cyclopentene ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline typically involves the reaction of N,N-dimethylaniline with a morpholine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,5-bis(morpholin-4-yl)cyclopent-2-en-1-one

Uniqueness

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline is unique due to its specific structural features, such as the combination of a morpholine ring and a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(2-morpholin-4-ylcyclopent-2-en-1-ylidene)methyl]aniline

InChI

InChI=1S/C18H24N2O/c1-19(2)17-8-6-15(7-9-17)14-16-4-3-5-18(16)20-10-12-21-13-11-20/h5-9,14H,3-4,10-13H2,1-2H3/b16-14+

InChI Key

WGMNUQUKRBYPGL-JQIJEIRASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCC=C2N3CCOCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC=C2N3CCOCC3

Origin of Product

United States

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